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Compound of Interest

Compound Name: BMS-753426

Cat. No.: B15606330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BMS-753426, a potent and

orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2), for the investigation of

neuroinflammatory processes. By inhibiting the CCL2-CCR2 signaling axis, BMS-753426 offers

a valuable tool to dissect the role of monocyte and macrophage recruitment and activation in

the central nervous system (CNS) under various pathological conditions.

Introduction to BMS-753426
BMS-753426 is a selective antagonist of CCR2, a key receptor in mediating the migration of

monocytes from the bone marrow to sites of inflammation.[1] In the context of

neuroinflammation, the CCL2-CCR2 axis is implicated in the recruitment of peripheral immune

cells to the CNS, a critical step in the pathogenesis of various neurological disorders, including

multiple sclerosis, Alzheimer's disease, and traumatic brain injury. BMS-753426 also exhibits

affinity for CCR5, another chemokine receptor involved in inflammatory responses.[1]

Mechanism of Action
BMS-753426 functions by binding to CCR2 and preventing its interaction with its primary

ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). This blockade

inhibits the downstream signaling cascade that leads to cellular chemotaxis, thereby reducing

the infiltration of CCR2-expressing cells, primarily monocytes and microglia, into inflamed

tissues.
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Figure 1: Simplified signaling pathway of CCL2-CCR2 and the inhibitory action of BMS-
753426.

Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for BMS-
753426.

Table 1: In Vitro Activity of BMS-753426
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Assay
Cell
Line/System

Species IC50 (nM) Reference

CCR2 Binding - Human 2.7 [1]

CCR5 Binding - Human 81 [1]

Monocyte

Chemotaxis
Human PBMCs Human 0.8 [1]

Table 2: In Vivo Efficacy of BMS-753426 in a Human CCR2 Knock-in Mouse Model of

Thioglycolate-Induced Peritonitis

Oral Dose (mg/kg, BID)
Inhibition of
Monocyte/Macrophage
Influx (%)

Reference

1 28 [1]

25 74 [1]

100 78 [1]

Table 3: In Vivo Efficacy of BMS-753426 in a Human CCR2 Knock-in Mouse Model of

Experimental Autoimmune Encephalomyelitis (EAE)

Treatment
Oral Dose
(mg/kg, BID)

Reduction in
AUC of
Clinical Score
(%)

p-value Reference

BMS-753426 25 49 < 0.05 [1]

Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
This protocol is designed to assess the ability of BMS-753426 to inhibit the migration of

monocytes towards a CCL2 gradient.
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Experimental Workflow
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Figure 2: Workflow for the in vitro monocyte chemotaxis assay.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

BMS-753426

Recombinant Human CCL2 (MCP-1)

RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)

Transwell inserts (5 µm pore size) for 24-well plates

Cell viability assay kit (e.g., Calcein-AM)

Fluorescence plate reader

Procedure:

Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density

gradient centrifugation. Resuspend the cells in RPMI 1640 with 0.5% BSA to a final

concentration of 1 x 10^6 cells/mL.

Compound Preparation: Prepare a stock solution of BMS-753426 in DMSO. Serially dilute

the compound in RPMI 1640 with 0.5% BSA to achieve the desired final concentrations.
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Ensure the final DMSO concentration is consistent across all wells and does not exceed

0.1%.

Assay Setup:

To the lower wells of a 24-well plate, add 600 µL of RPMI 1640 with 0.5% BSA containing

a predetermined optimal concentration of CCL2 (e.g., 10 ng/mL). For negative control

wells, add medium without CCL2.

In a separate plate, pre-incubate 100 µL of the PBMC suspension with 100 µL of the

diluted BMS-753426 or vehicle control for 30 minutes at 37°C.

Carefully place the Transwell inserts into the wells of the 24-well plate containing CCL2.

Add 100 µL of the pre-incubated cell suspension to the top of each Transwell insert.

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

Quantification of Migration:

Carefully remove the Transwell inserts.

To quantify the migrated cells in the lower chamber, add a cell viability reagent such as

Calcein-AM and incubate according to the manufacturer's instructions.

Measure the fluorescence using a plate reader with appropriate excitation and emission

wavelengths.

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of

BMS-753426 compared to the vehicle control. Determine the IC50 value by fitting the data to

a dose-response curve.

In Vivo Model of Neuroinflammation: Experimental
Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in human CCR2 knock-in (hCCR2-KI) mice to

evaluate the in vivo efficacy of BMS-753426.
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EAE Experimental Workflow

Day 0:
Immunize hCCR2-KI mice

with MOG35-55 in CFA

Day 0 & 2:
Administer Pertussis Toxin

Daily:
Administer BMS-753426

or vehicle orally

Daily:
Monitor clinical score

and body weight

Endpoint:
Collect CNS tissue for
histological analysis

Click to download full resolution via product page

Figure 3: Workflow for the in vivo EAE model.

Materials:

Human CCR2 knock-in (hCCR2-KI) mice (e.g., on a C57BL/6 background)

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis toxin (PTX)

BMS-753426 formulated for oral administration

Vehicle control for oral administration

Procedure:

EAE Induction:

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

On day 0 and day 2, administer PTX intraperitoneally.

Compound Administration:

Beginning on day 0 or at the onset of clinical signs (for therapeutic treatment), administer

BMS-753426 (e.g., 25 mg/kg) or vehicle orally twice daily (BID).
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Clinical Monitoring:

Monitor the mice daily for clinical signs of EAE and record their body weight.

Clinical scoring can be performed using a standard scale (e.g., 0 = no clinical signs; 1 =

limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis;

5 = moribund).

Endpoint Analysis:

At the end of the study (e.g., day 28 post-immunization), euthanize the mice.

Perfuse the animals with saline followed by 4% paraformaldehyde.

Collect the brain and spinal cord for histological analysis.

Process the tissues for paraffin embedding and sectioning.

Stain sections with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and

Luxol Fast Blue (LFB) to evaluate demyelination.

Data Analysis:

Calculate the mean clinical score and the area under the curve (AUC) for each treatment

group.

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the

treatment effect.

Quantify the extent of immune cell infiltration and demyelination in the histological

sections.

Concluding Remarks
BMS-753426 is a valuable pharmacological tool for investigating the role of the CCL2-CCR2

axis in neuroinflammatory diseases. The protocols outlined above provide a starting point for

researchers to explore the therapeutic potential of CCR2 antagonism in various models of

neurological disorders. Appropriate optimization of experimental conditions and adherence to
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ethical guidelines for animal research are essential for obtaining reliable and reproducible

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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